molecular formula C12H10ClN3O B8596966 2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide

2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide

Cat. No. B8596966
M. Wt: 247.68 g/mol
InChI Key: OEFOIXIJSWWQIA-UHFFFAOYSA-N
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Patent
US08623893B2

Procedure details

Under inert atmosphere, 6.2 g (38.5 mmol) of N,N-carbodiimidazole is added to a suspension of 6 g (35 mmol) of 2-chloropyridylacetic acid in anhydrous THF (90 ml) at room temperature. The reaction mixture is stirred at this temperature for 2 hours, then 5.4 g (57.7 mmol) of 2-aminopyridine is added and the mixture is heated for 2 hours under reflux. 200 ml of dichloromethane is added to the reaction mixture, cooled beforehand to room temperature, the organic phase thus obtained is washed with a saturated solution of ammonium chloride, then with an aqueous solution of soda (1N), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue is purified by silica gel flash chromatography (eluent: A/B=dichloromethane/ethyl acetate 0% to 70% of B). 5.6 g of compound is obtained in the form of a white powder. Yield 65%. Melting point: 130° C. MH+: 248 (Tr: 5.6 min, condition 1).
[Compound]
Name
N,N-carbodiimidazole
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH2:8][C:9]([OH:11])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1.[Cl:19]CCl>C1COCC1>[Cl:19][C:4]1[N:3]=[CH:2][C:7]([CH2:8][C:9]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
N,N-carbodiimidazole
Quantity
6.2 g
Type
reactant
Smiles
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC=CC=C1CC(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the organic phase thus obtained
WASH
Type
WASH
Details
is washed with a saturated solution of ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with an aqueous solution of soda (1N), dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel flash chromatography (eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CC(=O)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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